REACTION_CXSMILES
|
[NH2:1][CH:2]1[C:5]([CH3:7])([CH3:6])[S:4][C:3]1([CH3:9])[CH3:8].[O-:10]I(=O)(=O)=O.[Na+].[OH-:16].[Na+]>O>[NH2:1][CH:2]1[C:5]([CH3:7])([CH3:6])[S:4](=[O:10])(=[O:16])[C:3]1([CH3:9])[CH3:8] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
NC1C(SC1(C)C)(C)C
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
[O-]I(=O)(=O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitated sodium iodate removed by filtration
|
Type
|
WASH
|
Details
|
The filtrate was washed with 100 ml
|
Type
|
EXTRACTION
|
Details
|
ethyl ether, the aqueous phase extracted continuously with methylene chloride over 18 hours
|
Duration
|
18 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract dried (MgSO4) and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual solid was recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to provide 8.5 g
|
Type
|
CUSTOM
|
Details
|
A second crop of crystals was obtained
|
Name
|
|
Type
|
|
Smiles
|
NC1C(S(C1(C)C)(=O)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |